Atención:Solo para uso de investigación. No para uso humano o veterinario.
En Stock
Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción
Lasinavir is a chemical compound for research and development purposes. A comprehensive description of its properties, mechanism of action, and primary research applications is not currently available. Researchers are encouraged to consult the primary scientific literature and safety data sheets for detailed information prior to use. This product is labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or animal use.
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Sinónimos
Lasinavir; CGP 61755; CGP-61755; CGP61755;
Origen del producto
United States
Rational Design and Synthetic Methodologies for Lasinavir
Principles of Structure-Based Drug Design Applied to Lasinavir
Structure-based drug design (SBDD) is a powerful approach that leverages the three-dimensional structure of a biological target to guide the design and optimization of small molecule ligands. gardp.orgdrugdiscoverynews.com In the case of this compound, its target was the HIV protease, a crucial enzyme for viral replication. iiab.me HIV protease functions as a dimer and cleaves viral polyproteins into functional proteins required for infectious virions. Inhibiting this enzyme disrupts the viral life cycle.
Peptidomimetic inhibitors like this compound are designed to mimic the transition state of the peptide substrate that the protease cleaves, thereby binding tightly to the enzyme's active site and blocking its catalytic activity. researchgate.net The application of SBDD to this compound likely involved obtaining structural information of the HIV protease, potentially through techniques such as X-ray crystallography. gardp.orgstructure-based-drug-design-summit.com This structural data would reveal the architecture of the active site, including the arrangement of amino acid residues that interact with the substrate.
Computational chemistry tools, such as molecular docking and simulations, would then be employed to predict how potential drug candidates, including the core structure of this compound, might bind to the protease active site. gardp.orgdrugdiscoverynews.comopenreview.netresearchgate.net This iterative process of visualizing interactions, designing modifications to enhance binding affinity and specificity, and predicting the behavior of the molecule within the binding pocket is central to SBDD. gardp.orgdrugdiscoverynews.com The peptidomimetic nature of this compound suggests that its design focused on incorporating elements that could effectively engage with the key catalytic residues and binding pockets within the HIV protease active site, mimicking the transition state of the natural substrate.
Chemical Synthesis Pathways and Strategies for this compound and Analogues
The synthesis of complex organic molecules like peptidomimetic protease inhibitors typically requires multi-step synthetic routes, utilizing a range of organic reactions and strategies to assemble the various structural components with precise stereochemistry. nsf.gov
Elucidation of Synthetic Routes for this compound Core Structure
While specific detailed, published synthetic routes for the core structure of this compound were not found in the provided search results, the synthesis of such a complex peptidomimetic molecule would generally involve the coupling of various amino acid or modified amino acid building blocks. mdpi.com The structure of this compound, with its multiple chiral centers and functional groups, necessitates controlled and selective chemical transformations. uni.lu
Typical strategies for synthesizing peptidomimetic inhibitors involve:
Coupling Reactions: Formation of amide bonds between amino acid derivatives using various coupling reagents to build the peptide-like backbone.
Introduction of Non-Natural Amino Acids or Mimetics: Incorporating modified or entirely synthetic building blocks to achieve desired structural and pharmacological properties.
Stereoselective Synthesis: Employing methods to control the absolute and relative stereochemistry at each chiral center, which is critical for optimal binding to the target enzyme.
Protection and Deprotection Strategies: Utilizing protecting groups to temporarily block reactive functional groups during synthesis and later removing them at appropriate stages.
The synthesis of the this compound core structure would have likely involved a convergent or linear approach, assembling smaller fragments that are then coupled together in later steps. The specific sequence of reactions and the choice of reagents would be dictated by the need to efficiently and selectively construct the complex molecular architecture.
Methodologies for Analogues Synthesis and Diversification
The synthesis of analogues is a fundamental aspect of medicinal chemistry, aimed at exploring the structure-activity relationship (SAR) and optimizing the properties of a lead compound. pharmainventor.com For this compound, the synthesis of analogues would involve systematic modifications to different parts of the molecule to assess their impact on binding affinity to HIV protease, metabolic stability, and other relevant pharmacological parameters.
Methodologies for analogue synthesis and diversification could include:
Side Chain Modifications: Varying the nature and position of substituents on the amino acid residues or the non-peptidic portions of the molecule.
Isosteric Replacements: Substituting specific atoms or groups with others having similar electronic or steric properties to probe the importance of certain interactions.
Modification of the Peptidomimetic Core: Altering the backbone structure while maintaining the key features required for protease binding.
Combinatorial Chemistry or Parallel Synthesis: Utilizing techniques to rapidly synthesize libraries of related compounds for screening.
These synthetic efforts would generate a series of this compound analogues, each with subtle structural differences, allowing researchers to build a comprehensive understanding of how molecular structure correlates with biological activity against HIV protease. pharmainventor.com
Advanced Approaches in Medicinal Chemistry for this compound Lead Optimization
Lead optimization is the process of refining the structure of a promising compound (lead) to improve its potency, selectivity, and other properties to create a suitable drug candidate. pharmainventor.comnih.gov For this compound, this would have involved an iterative cycle of synthesis, biological testing, and structural analysis. drugdiscoverynews.com
Advanced approaches used in the lead optimization of this compound likely included:
Structure-Activity Relationship (SAR) Studies: Analyzing the biological activity of synthesized analogues to understand which structural features are crucial for potency and selectivity. pharmainventor.comnih.gov This information directly guides the design of subsequent analogues.
Computational Chemistry: Utilizing techniques beyond initial docking, such as molecular dynamics simulations, free energy calculations, and quantitative structure-activity relationship (QSAR) modeling, to gain deeper insights into ligand-target interactions and predict the properties of new designs. gardp.orgdrugdiscoverynews.compharmainventor.comnih.govselvita.com
Analysis of Co-crystal Structures: Obtaining experimental co-crystal structures of this compound or its analogues bound to HIV protease to directly visualize the binding mode and interactions at the atomic level. gardp.org This provides invaluable feedback for further design cycles.
Iterative Design, Synthesis, and Testing: A cyclical process where insights from biological testing and structural analysis inform the design of the next set of compounds to be synthesized and evaluated. drugdiscoverynews.com
These advanced medicinal chemistry approaches would have been applied to the this compound series with the goal of optimizing its inhibitory activity against HIV protease while potentially addressing other factors relevant to its development.
Biochemical and Molecular Mechanisms of Lasinavir Action
Molecular Recognition and Binding Specificity with HIV-1 Protease
This compound is characterized as a highly specific inhibitor of HIV-1 protease. ncats.ioncats.io As a peptidomimetic, its structure is designed to mimic the transition state of the natural polypeptide substrates cleaved by the protease. nih.govresearchgate.net This structural mimicry allows this compound to bind effectively to the enzyme's active site. patsnap.comnih.gov The binding prevents the protease from accessing and cleaving the viral polyproteins. google.compatsnap.com While detailed structural data specifically on this compound's binding to HIV-1 protease (e.g., a crystal structure) were not found in the immediate search results, protease inhibitors generally interact with key amino acid residues within the active site cavity, which is located at the interface of the protease dimer. rndsystems.commdpi.comnih.govresearchgate.net These interactions often involve hydrogen bonds and hydrophobic contacts with residues in the active site and the flexible flap regions that cover the active site. mdpi.comnih.govresearchgate.net
Kinetic Characterization of Enzyme Inhibition
This compound has been shown to be a potent inhibitor of HIV-1 protease activity. Its inhibitory potency is reflected in its half-maximal inhibitory concentration (IC50). This compound exhibits an IC50 value of 1 nM against HIV-1 protease. ncats.ioncats.io This low nanomolar value indicates a high affinity for the target enzyme and potent inhibition of its catalytic activity in biochemical assays.
Ligand Binding Sites and Allosteric Modulation
Protease inhibitors primarily exert their effect by binding to the active site of the HIV-1 protease, competitively inhibiting substrate binding and subsequent cleavage. rndsystems.compatsnap.comwww.gov.br This active site is the principal ligand binding site for peptidomimetic inhibitors like this compound. nih.govresearchgate.net While the concept of allosteric modulation of HIV-1 protease has been explored for other compounds, involving binding to sites distinct from the active site and influencing enzyme activity or conformation researchgate.netwww.gov.brnih.gov, the available information does not specifically indicate that this compound acts as an allosteric modulator or binds to secondary sites on the protease. Its classification as a highly specific protease inhibitor with a low IC50 value is consistent with potent binding to the primary active site. ncats.ioncats.io
Molecular and Cellular Impact of this compound on Viral Life Cycle
The inhibition of HIV-1 protease by this compound has significant consequences for the viral life cycle, particularly impacting the later stages involving protein processing and virion assembly. google.comrndsystems.comgoogle.comnih.gov
In Vitro Antiviral Efficacy in Viral Cell Culture Systems (e.g., HIV-1 infected MT-2, PBLs, macrophages)
Studies evaluating the antiviral efficacy of this compound in various HIV-1 infected cell culture systems have demonstrated its ability to inhibit viral replication. The effective concentration 90% (ED90) values, representing the concentration required to inhibit viral replication by 90%, have been determined for this compound in different cell types infected with laboratory strains or clinical isolates of HIV-1. ncats.ioncats.io
These data indicate that this compound is effective in inhibiting HIV-1 replication in commonly used in vitro models, including T-cell lines (MT-2), primary lymphocytes (PBLs), and macrophages. ncats.ioncats.io The higher concentration required for inhibition in chronically infected macrophages suggests potential differences in drug uptake, metabolism, or the state of viral replication in this reservoir. ncats.ioncats.io
Molecular Basis of Resistance Mechanisms to this compound
Resistance to protease inhibitors, including compounds like this compound that target the HIV protease, primarily arises through the accumulation of mutations in the viral protease gene. nih.govplos.org These mutations can lead to reduced susceptibility to the inhibitor. nih.gov The development of resistance is often a stepwise process, with initial mutations appearing near the substrate-binding cleft of the enzyme. nih.gov
Identification of Viral Protease Mutations Conferring Resistance
While resistance to HIV protease inhibitors is a well-documented phenomenon involving specific mutations in the protease enzyme, detailed research findings specifically identifying viral protease mutations directly selected by and conferring resistance to this compound are not extensively available in the provided search results. Studies on resistance mutations have largely focused on other, clinically approved protease inhibitors such as Lopinavir, Ritonavir, and Darunavir. nih.govnih.govstanford.edukuleuven.beopenaccessjournals.comelifesciences.orgnih.gov These studies have identified various mutations (e.g., at positions 47, 50, 54, 76, 82, 84, 90) that impact susceptibility to those specific drugs. nih.govnih.govstanford.edukuleuven.beopenaccessjournals.comelifesciences.orgnih.gov Due to the discontinuation of this compound's development in the early phases, comprehensive data on specific resistance pathways uniquely associated with this compound treatment are not readily accessible within the scope of this search.
Structural and Functional Consequences of Resistance Mutations on this compound Binding
In the context of HIV protease inhibitors generally, mutations conferring resistance can alter the structure of the protease's substrate-binding cleft. nih.gov This alteration can interfere with the binding of the inhibitor, either directly or indirectly. nih.gov Structural studies and molecular dynamics simulations on other protease inhibitors and resistant protease variants have shown that mutations can affect the flexibility and conformation of regions like the protease flaps, which are crucial for inhibitor binding. kuleuven.benih.govwits.ac.za Changes in van der Waals interactions and other binding forces between the inhibitor and the mutated protease can lead to a decrease in binding affinity. nih.gov However, specific structural and functional consequences of mutations on this compound binding cannot be detailed here due to the lack of specific research findings on this compound resistance mutations in the provided information. The principles observed for other protease inhibitors regarding altered binding cleft structure, flap dynamics, and loss of specific interactions likely apply, but the precise impact of specific mutations on this compound's interaction with the protease remains uncharacterized in the available data.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of Lasinavir
Delineation of Key Structural Motifs Contributing to Antiviral Potency
Delineating key structural motifs contributing to antiviral potency involves identifying specific functional groups or arrangements of atoms within a molecule that are essential for its activity against a virus. This often requires synthesizing and testing a series of related compounds with systematic variations. While SAR studies are crucial for optimizing antiviral agents nih.govnih.gov, specific published data detailing the key structural motifs of Lasinavir responsible for its antiviral potency against its intended target (HIV protease) were not found in the provided search results. This compound is characterized as a peptidomimetic, suggesting its structure mimics a peptide substrate of the protease enzyme wikipedia.org.
Systematic Chemical Modifications and Their Effects on Biological Activity
Systematic chemical modifications involve making planned changes to the structure of a lead compound to study how these alterations affect its biological activity. This process helps medicinal chemists understand the tolerance of different parts of the molecule to change and can lead to the identification of analogues with improved potency, selectivity, or pharmacokinetic properties slideshare.net. Although this is a standard practice in drug development and SAR studies studysmarter.co.uk, specific detailed research findings or data tables describing systematic chemical modifications made to this compound and their precise effects on its biological activity were not available in the provided search results. Chemical modifications can impact the biological activity of compounds googleapis.com, and prodrug strategies, which involve chemical modification, can alter properties like hydrophobicity and improve delivery google.commysciencework.com.
Computational Approaches in SAR Derivations for this compound Analogues
Computational approaches play an increasingly important role in SAR analysis, allowing researchers to predict the biological activity of compounds based on their structures using methods like molecular modeling and machine learning libretexts.orgoncodesign-services.com. These methods can help identify promising compounds and guide structural optimization oncodesign-services.comnih.govdovepress.com. Quantitative Structure-Activity Relationship (QSAR) models, a type of computational approach, correlate physicochemical properties or molecular descriptors with biological activity through mathematical equations libretexts.org. While computational methods are widely used in SAR derivations for drug analogues nih.govdovepress.comroutledge.com, specific details or studies applying these techniques specifically to this compound analogues for SAR derivation were not found in the provided search results. Computational studies can characterize SAR microenvironments in screening data dovepress.com and predict binding affinities mdpi.com.
Preclinical Pharmacokinetic and Metabolic Characterization of Lasinavir
Non-Clinical Absorption, Distribution, Metabolism, and Excretion (ADME) Investigations
Non-clinical ADME investigations are fundamental in characterizing the fate of a drug candidate within a living organism. These studies assess the processes by which a compound is absorbed into the bloodstream, distributed to various tissues and organs, metabolized into breakdown products, and excreted from the body. allucent.comlongdom.org A comprehensive understanding of these processes is essential for interpreting pharmacological and toxicological findings during preclinical development. fda.gov While specific detailed non-clinical ADME data for Lasinavir across multiple species were not extensively available in the immediate search results, general principles of ADME studies in preclinical species like rats, dogs, and monkeys are well-established. nih.govmdpi.comnih.gov These studies often involve administering radiolabeled compounds to track their movement and transformation within the animal model. google.com
In Vitro and Ex Vivo Metabolite Profiling and Identification in Non-Human Biological Systems
Metabolite profiling and identification studies are critical for understanding how a drug is chemically altered by the body's enzymes. This is typically assessed using in vitro systems such as liver microsomes or hepatocytes from various preclinical species. creative-biolabs.comevotec.com These studies help to identify the structures of metabolites and the enzymes responsible for their formation. nih.gov
Elucidation of Major Metabolic Pathways
Comparative Metabolite Formation Across Preclinical Animal Species
Comparing metabolite formation across different preclinical animal species (such as rats, dogs, and monkeys) is a crucial step in preclinical development. mdpi.comnih.gov This comparative analysis helps to identify potential species-specific differences in metabolism, which can have implications for extrapolating preclinical data to humans. nih.govadmescope.com Differences in enzyme expression and activity across species can lead to variations in the types and quantities of metabolites formed. nih.gov For instance, studies with other compounds have shown interspecies differences in intrinsic clearance in rat, dog, and monkey hepatocytes. mdpi.com These comparative studies are vital for selecting the most appropriate animal species for toxicity studies and for predicting potential human metabolic profiles. admescope.com
Preclinical Pharmacokinetic Profiles in Non-Human Organismal Models
Preclinical pharmacokinetic studies in animal models provide essential data on the absorption, distribution, and elimination kinetics of a drug candidate in vivo. biodeep.cngoogle.com These studies help to determine parameters such as systemic exposure levels, half-life, clearance, and volume of distribution. allucent.com
Systemic Exposure and Elimination Kinetics in Animal Models
Studies in animal models like rats, dogs, and monkeys are conducted to assess the systemic exposure to this compound over time following administration. nih.gov This involves measuring drug concentrations in plasma or blood at various time points. Elimination kinetics, including half-life and clearance, are determined from these concentration-time profiles. allucent.com These parameters provide insights into how quickly the drug is removed from the systemic circulation. While specific in vivo PK data for this compound in these species were not detailed in the search results, such studies are standard practice in preclinical development to understand the drug's behavior in vivo. nih.gov
Advanced Computational Chemistry and Structural Biology Studies of Lasinavir
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking serves as a primary computational tool to predict the binding orientation and affinity of a ligand to its protein target. For Lasinavir, these studies have been instrumental in identifying key interactions with viral proteases.
To gain a more accurate representation of the binding interactions, flexible docking methodologies have been employed for this compound. Unlike rigid docking, which treats the protein as a static entity, flexible docking allows for movement in the active site residues of the protein.
One such method used to study this compound is CIFDock, which permits a fully flexible active site and retains explicit water molecules during the simulation. chemrxiv.org This approach provides a more thorough search of the conformational space, which is crucial for accurately modeling the dynamic nature of the protein-ligand binding event. chemrxiv.org The use of flexible docking has provided new insights into the binding modes of antiviral compounds like this compound, which might be missed by rigid docking methods. chemrxiv.org Studies utilizing these advanced methods have identified this compound as a compound with excellent potential, exhibiting low Glide score poses when docked into protease targets. chemrxiv.org
Computational analyses have provided a detailed view of the specific molecular interactions that stabilize the this compound-protease complex. These non-covalent interactions are fundamental to its inhibitory activity.
In studies docking this compound into the main protease of SARS-CoV-2, significant conformational changes in the active site were observed. chemrxiv.org Specifically, the movement of residue His41 is noted to accommodate the large size of the this compound molecule within the active site. researchgate.net A key interaction identified is a π-π stacking interaction formed between the ligand and the residue His172, which moves into a more favorable conformation upon this compound binding. chemrxiv.orgresearchgate.net This type of interaction, along with hydrogen bonds and hydrophobic interactions, forms a complex network that anchors the inhibitor in the active site. For comparison, other protease inhibitors like Lopinavir have been shown to form multiple hydrogen bonds with residues such as Cys145, Glu166, and Ser144. chemrxiv.org
Interaction Type
Interacting Residue (SARS-CoV-2 Mpro)
Description
π-π Stacking
His172
The residue moves to form a stabilizing π-π stacking interaction with an aromatic ring of this compound. chemrxiv.orgresearchgate.net
Steric Accommodation
His41
This residue adjusts its position to accommodate the bulk of the this compound molecule in the binding pocket. chemrxiv.orgresearchgate.net
Conformational Change
His163
The catalytic residue moves into a more favorable conformation as a result of this compound docking. chemrxiv.org
Molecular Dynamics Simulations for Conformational Landscape and Binding Dynamics
Molecular dynamics (MD) simulations offer a powerful method to study the physical movements of atoms and molecules over time. mdpi.comyoutube.com These simulations complement static docking studies by providing insights into the conformational dynamics, stability, and binding pathways of a ligand like this compound within its target. nih.govnih.gov
MD simulations are used to assess the stability of the protein-ligand complex. Key metrics such as the Root Mean Square Deviation (RMSD) and the Radius of Gyration (Rg) are calculated from the simulation trajectory to quantify changes in the complex's structure and compactness over time. mdpi.comnih.gov
RMSD: This metric measures the average deviation of a protein's backbone atoms from a reference structure. A stable RMSD value over the course of a simulation suggests that the protein-ligand complex has reached equilibrium and remains in a stable conformation. mdpi.com
Rg: This value indicates the compactness of the protein structure. A consistent Rg value suggests that the ligand binding does not induce significant unfolding or major conformational changes, and that the complex remains structurally stable. nih.gov
Simulation Metric
Purpose
Indication of a Stable this compound Complex
Root Mean Square Deviation (RMSD)
Measures conformational stability over time.
Low and converging RMSD values for the protein backbone and ligand. mdpi.com
Radius of Gyration (Rg)
Measures the overall compactness of the complex.
A stable Rg value, indicating the complex is not undergoing major unfolding. nih.gov
Root Mean Square Fluctuation (RMSF)
Measures the flexibility of individual residues.
Reduced fluctuation in active site residues upon ligand binding, indicating stabilization.
Hydrogen Bond Analysis
Quantifies the persistence of specific hydrogen bonds.
High occupancy of key hydrogen bonds throughout the simulation.
MD simulations can be extended to calculate the binding free energy of a ligand to its receptor, providing a more quantitative measure of binding affinity than docking scores alone. mdpi.com Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Free Energy Perturbation (FEP) are commonly used. nih.govnih.gov
These calculations construct a thermodynamic cycle to compute the free energy difference between the ligand in solution and the ligand bound to the protein's active site. chemrxiv.org A more negative binding free energy value corresponds to a higher binding affinity. Such calculations are crucial for lead optimization, as they can accurately rank compounds and predict the effects of chemical modifications on binding potency. nih.govresearchgate.net
X-ray Crystallography and Cryo-Electron Microscopy of this compound-Target Complexes
X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier experimental techniques for determining the high-resolution, three-dimensional structure of molecules. nih.gov These methods provide definitive, atomic-level views of how a ligand like this compound binds to its target protein.
X-ray Crystallography requires crystallizing the protein-ligand complex. The resulting electron density map allows for the precise modeling of atomic positions, revealing detailed information about bond lengths, angles, and the specific geometry of intermolecular interactions. youtube.comyoutube.com
Cryo-EM is particularly useful for large, flexible protein complexes that are difficult to crystallize. nih.gov This technique involves flash-freezing the complexes in solution and imaging them with an electron microscope, allowing for the reconstruction of a 3D structure. nih.govnih.gov
As of now, publicly accessible crystal or cryo-EM structures of this compound in complex with a target protease have not been reported. The availability of such a structure would be invaluable, serving as the ultimate validation for the binding modes predicted by molecular docking and MD simulations. It would confirm the specific hydrogen bonds, hydrophobic interactions, and π-π stacking contacts, thereby providing a solid foundation for the rational design of new and more potent antiviral agents.
Determination of High-Resolution Three-Dimensional Structures
The determination of the three-dimensional (3D) structure of a drug molecule in complex with its biological target is fundamental to understanding its mechanism of action at an atomic level. For the class of drugs to which this compound belongs, HIV-1 protease inhibitors, X-ray crystallography has been the principal method for elucidating these high-resolution structures. This technique has been successfully used to determine the crystal structures of numerous HIV-1 protease mutants and wild-type enzymes bound to various inhibitors, such as Lopinavir and Saquinavir (B1662171). rcsb.orgnih.gov
These crystallographic studies provide precise 3D coordinates of the atoms in the protease and the bound inhibitor, revealing critical details of their interaction. For instance, a 1.95 Å resolution crystal structure of Lopinavir bound to wild-type HIV-1 protease has been determined, offering a clear view of its binding mode. rcsb.org In some cases, neutron crystallography is employed alongside X-ray diffraction to locate key hydrogen atoms, which is crucial for understanding the protonation states of catalytic residues and the details of hydrogen-bonding networks. nih.gov Such experimental methods are vital for structure-based drug design, allowing for the optimization of inhibitor potency and the understanding of resistance mechanisms. youtube.com
While the methodologies for determining such structures are well-established and have been extensively applied to many HIV-1 protease inhibitors, specific, publicly available high-resolution crystal structures of this compound in complex with its target protease were not prominently found in available scientific literature. Therefore, much of the detailed structural understanding of this compound's interaction with its target relies on computational modeling and its comparison with closely related, experimentally characterized inhibitors.
Atomic-Level Insights into Binding Pocket Characteristics and Ligand Conformation
The binding site of HIV-1 protease is a well-characterized pocket, crucial for its function and for the action of inhibitors like this compound. The active site is located at the dimer interface of the two identical protein chains and possesses C2 symmetry. This pocket is designed to bind polypeptide substrates, and its geometry and chemical environment are key to its function. Inhibitors typically occupy this binding pocket, preventing the natural substrate from being cleaved. researchgate.net
Computational docking studies have provided atomic-level insights into how this compound fits within this binding pocket. These models predict the specific conformation the this compound molecule adopts upon binding and detail its interactions with the amino acid residues lining the active site. A flexible docking simulation of this compound with its target protease revealed significant conformational changes in the protein to accommodate the ligand. Specifically, the study highlighted the movement of key residues:
His41: This residue was observed to move to accommodate the large size of the this compound molecule within the active site.
His172: This residue adjusts its position to form a stabilizing π-π stacking interaction with a corresponding aromatic ring on the this compound molecule.
This predicted binding mode suggests that this compound's conformation is optimized to maximize favorable interactions within the pocket, including hydrogen bonds and van der Waals forces, contributing to its binding affinity.
Table 1: Key Residue Interactions in this compound Binding (Based on Computational Model)
Interacting Residue
Type of Interaction
Role in Binding
His41
Steric Accommodation
Moves to allow the inhibitor to fit within the active site.
His172
π-π Stacking
Forms a stabilizing non-covalent bond with the ligand.
Structural Basis for Mechanism of Inhibition and Drug Resistance
Mechanism of Inhibition
The primary function of HIV-1 protease is to cleave large viral polyproteins (Gag-Pol) into smaller, functional proteins, a step that is essential for the maturation of new, infectious virions. youtube.com Protease inhibitors, including this compound, exert their antiviral effect by directly blocking this function. The structural basis for this inhibition lies in their ability to act as competitive inhibitors that bind tightly to the enzyme's active site. nih.gov
By occupying the binding pocket, as predicted by computational models, this compound physically obstructs the entry of the natural polypeptide substrate. The inhibitor is designed to mimic the transition state of the substrate, the most unstable point during the chemical reaction, which allows it to bind with very high affinity. This stable binding effectively shuts down the catalytic activity of the protease, halting the viral maturation process and resulting in the production of non-infectious viral particles.
Drug Resistance
A major challenge in HIV therapy is the virus's ability to rapidly evolve and develop drug resistance. wikipedia.org Resistance to protease inhibitors arises from mutations in the protease gene, which alter the amino acid sequence of the enzyme. nih.gov These mutations can reduce the inhibitor's binding affinity without completely abolishing the enzyme's ability to process its natural substrate.
The structural bases for resistance are diverse and have been extensively studied for other protease inhibitors:
Alteration of the Binding Pocket: Mutations can change the shape and volume of the active site. For example, the G48V and L90M mutations associated with saquinavir resistance cause significant structural changes. The G48V mutation introduces a bulkier valine side chain, which can cause the inhibitor to shift its position, weakening its interactions with the protease. nih.gov
Loss of Direct Interactions: A mutation can replace an amino acid that forms a critical hydrogen bond or van der Waals contact with the inhibitor, thereby reducing binding affinity.
Changes in Flap Dynamics: The "flaps" are flexible regions of the protease that cover the active site upon inhibitor binding. Mutations can alter the flexibility and conformation of these flaps, making it more difficult for the inhibitor to bind effectively.
Enzymatic Modification: In a broader context of drug resistance, some organisms develop enzymes that can chemically modify and inactivate a drug, such as the action of β-lactamases on penicillin. lumenlearning.com
While specific resistance mutations for this compound are not detailed, these established mechanisms provide the structural framework for how resistance could emerge. Mutations that alter the shape of the binding pocket or disrupt key contacts similar to those predicted in docking models would likely reduce this compound's efficacy.
Synergistic Integration of Computational and Experimental Structural Data for this compound
The most comprehensive understanding of a drug's interaction with its target is achieved through the synergistic integration of computational and experimental methods. nih.gov While experimental techniques like X-ray crystallography provide a static, high-resolution snapshot of the bound state, computational approaches such as molecular docking and molecular dynamics (MD) simulations allow for the exploration of dynamic processes and the prediction of binding modes. scifiniti.com
This synergy works in several ways:
Hypothesis Generation: Computational models, like the docking study for this compound, generate testable hypotheses about which amino acid residues are critical for binding.
Interpretation of Experimental Data: For other inhibitors, MD simulations have helped to explain the functional consequences of resistance mutations observed in crystal structures, revealing how these changes affect protein dynamics and inhibitor binding over time.
Guiding Drug Design: When a crystal structure is available, computational methods can be used to predict how modifications to an inhibitor might improve its binding affinity or overcome resistance. In the absence of a structure, docking can screen virtual libraries of compounds to identify promising new candidates for synthesis and experimental testing.
The computational modeling of this compound serves as a powerful example of how these in silico methods provide crucial insights, forming a structural foundation for understanding its function that can be further refined and validated by future experimental studies.
Innovative Preclinical Research Models for Lasinavir Evaluation
Advanced In Vitro Cell-Based Assays for Antiviral Efficacy and Mechanism Studies
In vitro cell-based assays are fundamental to the initial screening and characterization of antiviral compounds. These assays allow for the evaluation of a compound's ability to inhibit viral replication in a controlled environment using various cell lines susceptible to the target virus. Such assays can also provide insights into the compound's mechanism of action.
While specific detailed findings on Lasinavir's performance in advanced cell-based assays for antiviral efficacy and mechanism studies were not extensively detailed in the search results, the use of in vitro cell cultures is a standard practice in preclinical antiviral research google.comgoogle.comgoogleapis.comgoogle.com. Cell-based assays can be used to determine the concentration of a compound required to inhibit viral replication by a certain percentage (e.g., IC50 or IC90 values) and to assess cytotoxicity (e.g., CC50 values) in parallel, providing a selectivity index. Advanced assays might involve the use of reporter viruses, quantitative PCR, or immunodetection methods to precisely measure viral load and the effect of the compound. Studies on other antiviral agents mentioned alongside this compound, such as those targeting HIV or SARS-CoV-2 proteases, highlight the application of cell-based assays for evaluating inhibitory activity and understanding interactions with viral enzymes nih.govgoogleapis.comresearchgate.netchemrxiv.org. For instance, cell viability assays like the MTT assay are used to evaluate cellular viability after treatment with compounds googleapis.com.
Development and Application of Non-Human Organismal Models in Preclinical Efficacy Studies
Use of Relevant In Vivo Models for Viral Pathogenesis (e.g., HIV-1 in established animal models)
Established animal models are crucial for studying viral infections and evaluating potential therapies. For HIV-1, various animal models have been utilized, including non-human primates and rodents googleapis.comwww.gov.br. These models can help researchers understand how a compound behaves in a living organism, its distribution to relevant tissues, and its ability to reduce viral load and prevent disease progression. While direct detailed studies of this compound in specific established HIV-1 animal models were not prominently featured in the search results, the use of animal models, such as cats, monkeys, apes, horses, sheep, goats, cows, mice, rats, and birds, is mentioned in the context of evaluating antiviral agents and therapeutic methods, including those involving compounds like this compound www.gov.br. Mouse models of HIV encephalitis have also been used to study the effect of therapeutic interventions on virally infected macrophages googleapis.com.
Assessment of Antiviral Activity in Chimeric Humanized Animal Models
Chimeric humanized animal models, particularly humanized mice, are engineered to contain human cells, tissues, or organs, providing a more relevant system for studying human-specific pathogens like HIV-1 and evaluating the efficacy of antiviral drugs googleapis.com. These models allow for the replication of HIV-1 and the assessment of a compound's effect on viral load and immune responses in a system that partially mimics the human condition. Humanized mouse models have been used to evaluate antiretroviral therapies and their impact on viral latency googleapis.com. The development and application of such models are valuable for assessing the in vivo antiviral activity of compounds like this compound in a more translatable system.
Ex Vivo Tissue Culture Models in Pharmacological Evaluation
Ex vivo tissue culture models involve maintaining live tissues or organs outside the body in a controlled laboratory setting. These models bridge the gap between in vitro cell culture and in vivo animal models, allowing for the study of drug effects on tissue-level responses and viral infection in a more complex environment than dissociated cells google.com.nagoogle.com. Ex vivo treatment protocols can be used to prepare cell cultures for potential therapeutic use, and compounds can be evaluated for their effects on these tissues google.com.na. While direct applications of ex vivo models specifically for this compound were not detailed in the provided information, this approach is valuable in pharmacological evaluation to assess tissue penetration, metabolism, and localized antiviral activity. Ex vivo studies have been used to characterize immune cell responses and the effects of various agents on tissue samples google.com.
Emerging Research Avenues and Repurposing Potential for Lasinavir
Exploration of Lasinavir Against Novel Viral Protease Targets (e.g., SARS-CoV-2 Mpro, PLpro)
The ongoing global health challenges posed by emerging viral infections, such as COVID-19 caused by SARS-CoV-2, have spurred research into repurposing existing antiviral compounds. SARS-CoV-2 encodes two essential cysteine proteases, the main protease (Mpro) and the papain-like protease (PLpro), which are critical for viral replication and processing of viral polyproteins. Both Mpro and PLpro are considered attractive targets for antiviral drug development. biorxiv.orgnih.govfrontiersin.org PLpro is also involved in modulating host immune responses by cleaving ubiquitin and ISG15 modifications. biorxiv.orgfrontiersin.org
Research has explored the potential of various antiviral compounds, including those previously investigated for other viral infections, as inhibitors of SARS-CoV-2 proteases through computational methods like flexible docking. chemrxiv.orgresearchgate.net Studies have screened libraries of antivirals against SARS-CoV-2 protein targets, including Mpro and PLpro, to identify potential inhibitors based on favorable binding scores. nih.govchemrxiv.org While specific detailed research findings on this compound's efficacy against SARS-CoV-2 Mpro or PLpro from in vitro or in vivo studies were not prominently found in the provided search results, computational docking studies have suggested this compound as a potential candidate for further investigation against SARS-CoV-2 proteases. For instance, one study utilized flexible docking to screen a selection of antiviral compounds against SARS-CoV-2 Mpro and PLpro, among other targets, and reported favorable Glide scores for this compound when docked with Mpro. chemrxiv.orgresearchgate.net The docking analysis indicated potential interactions, such as π-π stacking with active site residues like His172 and accommodation of this compound's size by residues like His41 in the Mpro active site. researchgate.net
The potential for this compound to inhibit these proteases is based on the rationale of drug repurposing, particularly for compounds previously targeting other viral proteases like HIV protease. researchgate.net Further experimental validation is needed to confirm these computational predictions and assess the antiviral activity of this compound against SARS-CoV-2 Mpro and PLpro.
Computational Drug Repurposing Strategies for this compound
Computational drug repurposing is a promising approach to identify new therapeutic uses for existing drugs, significantly reducing the time and cost associated with traditional drug discovery. drugpatentwatch.comroutledge.comrsc.org This involves employing sophisticated algorithms and diverse data sources to predict new applications for approved or investigational compounds. drugpatentwatch.comroutledge.com
Virtual Screening and Homology Modeling for New Target Identification
Virtual screening (VS) is a key computational technique used in drug discovery and repurposing to identify potential small molecule binders for a target protein. eddc.sgnih.govnih.gov This process typically involves docking a virtual library of compounds to a defined binding site on the target protein and scoring their predicted binding affinity. eddc.sgnih.gov Structure-based virtual screening (SBVS) requires the availability of a 3D structure of the target protein. nih.gov
When experimental 3D structures are unavailable, homology modeling can be used to predict the protein's structure based on the amino acid sequence and known structures of homologous proteins. eddc.sgnih.govcresset-group.complos.org Homology modeling allows for the creation of reliable 3D structures for structure-based studies, even for targets with limited experimental data. nih.govcresset-group.com While VS is a powerful tool, its success depends on the accuracy of scoring functions and the quality of protein structures used. nih.gov Techniques like consensus virtual screening can be employed to improve accuracy and reduce false positives. nih.gov
Computational studies applying flexible docking, a form of virtual screening, have been used to evaluate the potential of existing antivirals, including this compound, against novel targets like SARS-CoV-2 proteases. chemrxiv.orgresearchgate.net These studies demonstrate the application of virtual screening in identifying potential new targets for compounds like this compound based on predicted binding interactions.
Application of Machine Learning and Artificial Intelligence in Drug-Target Interaction Prediction
These approaches utilize various data sources, including chemical structures of drugs and sequence or structural information of targets, to build predictive models. researchgate.netmdpi.comnih.gov ML models, such as Random Forest Classifiers, can be trained on feature vectors representing drugs and targets to predict interactions. mdpi.comnih.gov Deep learning models and graph neural networks are also being explored for DTI prediction, offering the ability to capture complex relationships. arxiv.orgnih.gov Advanced techniques like Generative Adversarial Networks (GANs) can be used to address challenges like data imbalance in DTI datasets, improving the sensitivity of predictive models. nih.gov
While the provided search results discuss the general application of ML and AI in DTI prediction and drug repurposing for viral infections, including COVID-19, specific studies detailing the application of these techniques specifically to this compound for predicting new targets were not found. However, the broader context of using AI and ML for computational drug repurposing suggests that these methods could be valuable in identifying novel targets and applications for this compound in the future. rsc.orglongdom.orgresearchgate.netnih.govijimai.orgnih.gov
Rational Design of Next-Generation this compound Analogues with Enhanced Profiles
Rational drug design involves designing molecules that bind effectively to a specific biological target, often based on the target's structure and mechanism of action. google.comgoogle.com This approach can be used to design improved analogues of existing drugs with enhanced properties, such as increased potency, improved pharmacokinetic profiles, or reduced off-target effects. google.com
For antiviral compounds, rational design can focus on modifying the chemical structure to optimize interactions with the viral target, such as a protease, or to improve cellular uptake and metabolic stability. nih.gov The design of analogues can be guided by structural information of the target protein, computational modeling, and understanding of structure-activity relationships. google.comgoogle.comnih.gov
While the search results discuss rational drug design in the context of developing antiviral agents and inhibitors for targets like IDO, specific details on the rational design of next-generation this compound analogues were not provided. google.comgoogle.com However, the principles of rational design, utilizing structural insights and computational tools, would be applicable to developing improved this compound derivatives with enhanced antiviral profiles or activity against new targets identified through repurposing efforts.
Strategic Approaches for Overcoming Antiviral Drug Resistance with this compound-Derived Compounds
Antiviral drug resistance is a significant challenge in treating viral infections, arising from viral mutations that reduce the effectiveness of medications. longdom.orgnih.govnih.govalliedacademies.org Overcoming resistance requires multifaceted strategies, including the development of new drugs with novel mechanisms of action, combination therapies, and approaches that minimize the emergence of resistant strains. longdom.orgalliedacademies.orgfrontiersin.org
Strategies to combat antiviral resistance include targeting conserved regions of viral proteins that are less likely to mutate, developing drugs with higher barriers to resistance, and using combination therapies that target multiple viral components simultaneously. longdom.orgalliedacademies.org Rational drug design can incorporate strategies to preemptively avoid resistance by considering potential resistance pathways during the design process. nih.govnih.gov This can involve designing compounds that maintain activity against common resistant variants or that bind to less variable sites on the target protein. nih.govnih.gov Computational tools and structural biology can help understand the mechanisms of resistance and guide the design of compounds that overcome it. nih.govnih.gov
While the provided search results discuss general strategies for overcoming antiviral drug resistance and the role of rational design and computational methods, specific research on developing this compound-derived compounds specifically to overcome resistance in its original or potential new target areas was not detailed. However, given the importance of addressing resistance in antiviral therapy, future research on this compound repurposing or analogue development would likely need to consider strategies to mitigate or overcome potential resistance mechanisms.
Q & A
Q. What computational methods are recommended to evaluate Lasinavir’s binding affinity to viral proteases?
Molecular docking (e.g., Glide SP/XP) and free-energy calculations (MM/GBSA) are widely used. This compound demonstrated a Glide score of -10.11 and MM/GBSA energy of -50.85 kcal/mol in SARS-CoV-2 M<sup>pro</sup> studies, indicating strong binding via π-π stacking with His41/His172 . Validate results using molecular dynamics (MD) simulations to assess stability over 100+ ns trajectories.
Q. How should researchers design in vitro assays to confirm this compound’s inhibitory activity?
Use fluorescence-based protease inhibition assays (e.g., SARS-CoV-2 M<sup>pro</sup> FRET substrate) with positive controls (e.g., Saquinavir). Include dose-response curves (IC50) and compare with computational predictions. Ensure replicates (n ≥ 3) and statistical validation (p < 0.05) to address variability .
Q. What structural features of this compound contribute to its antiviral activity?
this compound’s bulky aromatic groups enable π-π interactions with catalytic dyad residues (e.g., His41 in SARS-CoV-2 M<sup>pro</sup>). Its non-peptidic scaffold avoids cleavage by host proteases, enhancing metabolic stability .
Advanced Research Questions
Q. How can conflicting data between computational and experimental binding assays be resolved?
Example : this compound’s lower MM/GBSA energy (-50.85 kcal/mol vs. Cefotiam’s -82.24 kcal/mol ) contradicts its high Glide score (-10.11 ).
Method : Apply ensemble docking to account for protein flexibility. Use experimental IC50 data to refine computational scoring functions. Cross-validate with thermodynamic integration (TI) or alchemical free-energy methods .
Q. What strategies optimize this compound’s selectivity between viral and human proteases?
Perform comparative MD simulations of this compound bound to viral vs. human homologs (e.g., HIV protease vs. Cathepsin D). Analyze residue-specific interactions (e.g., hydrogen bonds, hydrophobic pockets) and use mutagenesis studies to identify selectivity-determining residues .
Q. How should researchers address reproducibility challenges in this compound’s antiviral assays?
Guidelines : Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable).
Actionable Steps :
Publish raw docking trajectories and assay protocols in supplementary materials.
Use standardized cell lines (e.g., Vero E6 for SARS-CoV-2) and report passage numbers.
Disclose solvent/DMSO concentrations to avoid false negatives .
Data Reporting and Methodological Rigor
Q. What are the best practices for reporting this compound’s molecular docking results?
Include RMSD values for ligand poses (<2.0 Å acceptable).
Provide interaction diagrams (e.g., LigPlot+) highlighting key residues.
Q. How can researchers mitigate bias when interpreting this compound’s efficacy data?
Pre-register hypotheses (e.g., "this compound inhibits M<sup>pro</sup> via π-π interactions") on platforms like Open Science Framework.
Use blinded analysis for experimental endpoints.
Disclose funding sources and conflicts of interest .
Tables for Key Findings
Parameter
This compound
Saquinavir
Cefotiam
Glide Score (M<sup>pro</sup>)
-10.11
-9.87
N/A
MM/GBSA (kcal/mol)
-50.85
N/A
-82.24
Key Interactions
His41, His172
His41, Gly143
Catalytic cysteine
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.